N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
Description
N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is an isatin-derived hydrazide characterized by a benzyl substituent at the indole N1-position and a hydroxy group at the ortho-position of the benzohydrazide moiety. The Z-configuration of the hydrazone linkage is critical for its stereochemical stability . Isatin derivatives are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and neuroprotective effects .
Properties
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-19-13-7-5-11-17(19)21(27)24-23-20-16-10-4-6-12-18(16)25(22(20)28)14-15-8-2-1-3-9-15/h1-13,26,28H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCQFUARILGKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Pharmacological Profiles
*CB2R: Cannabinoid receptor type 2
Key Observations:
Substituent Influence on Potency :
- The 4-chlorobenzyl analog (Compound 54) exhibits high CB2R agonist activity (IC₅₀ = 131.1 nM), suggesting electron-withdrawing groups enhance receptor binding .
- Compound 7 (5-methoxy substitution) shows potent antiproliferative activity (IC₅₀ = 1.69 µM), indicating methoxy groups may improve cytotoxicity .
- The target compound’s 2-hydroxy group could enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic substituents (e.g., chloro, hexyl).
Selectivity :
Pharmacokinetic and Mechanistic Considerations
Metabolism :
Mechanistic Pathways :
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
